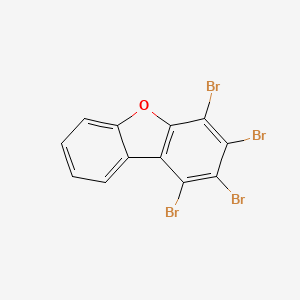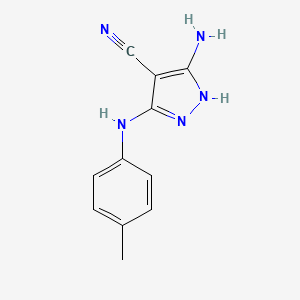
5(6H)-Quinolinone, 4-benzoyl-7,8-dihydro-7,7-dimethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzoyl group, a dimethyl group, and a phenyl group attached to a dihydroquinoline core, making it a unique structure with potential for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydroquinoline core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the dihydroquinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the dimethyl and phenyl groups: These groups can be introduced through various alkylation and arylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. This compound may have potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to various biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Phenylquinoline:
4-Benzoylquinoline: Similar to the compound but lacks the dimethyl and dihydro groups.
Uniqueness
4-Benzoyl-7,7-dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one is unique due to its combination of functional groups and the dihydroquinoline core. This structure provides a balance of stability and reactivity, making it suitable for various chemical transformations and biological interactions. Its distinct properties set it apart from other quinoline derivatives, offering unique opportunities for research and application.
Propriétés
Numéro CAS |
54398-79-7 |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-benzoyl-7,7-dimethyl-2-phenyl-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C24H21NO2/c1-24(2)14-20-22(21(26)15-24)18(23(27)17-11-7-4-8-12-17)13-19(25-20)16-9-5-3-6-10-16/h3-13H,14-15H2,1-2H3 |
Clé InChI |
XRLAPCPYWFYEIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


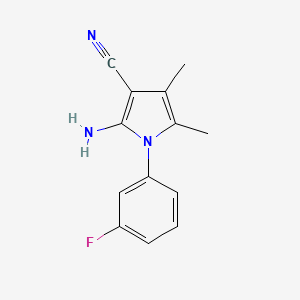
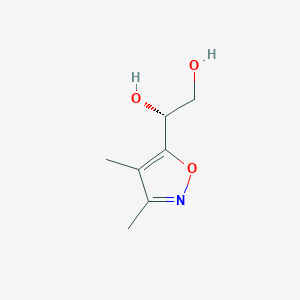
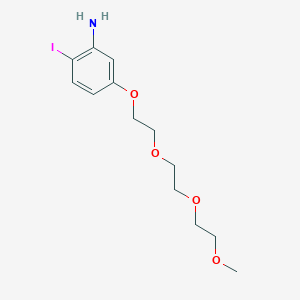
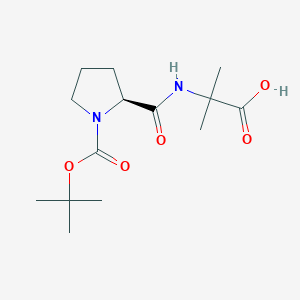

![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)

![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
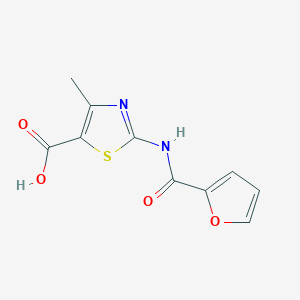
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
